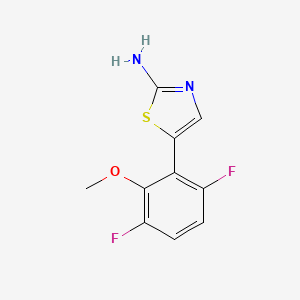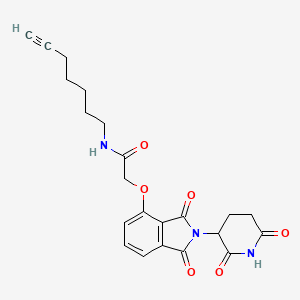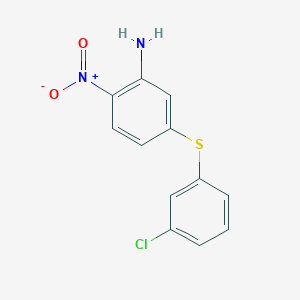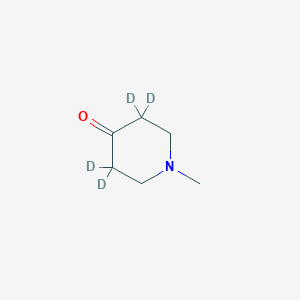
1-methyl(3,3,5,5-(2)H)piperidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl(3,3,5,5-(2)H)piperidin-4-one is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine and its derivatives are significant in the field of organic chemistry due to their presence in various pharmaceuticals and natural alkaloids
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl(3,3,5,5-(2)H)piperidin-4-one typically involves the hydrogenation of pyridine derivatives using nanocatalysts such as cobalt, ruthenium, and nickel . The reaction conditions often include high pressure and temperature to facilitate the hydrogenation process. Another method involves the cyclization of appropriate precursors under controlled conditions to form the piperidine ring .
Industrial Production Methods
Industrial production of piperidine derivatives, including this compound, often employs catalytic hydrogenation of pyridine over molybdenum disulfide catalysts . This method is preferred due to its efficiency and scalability, making it suitable for large-scale production.
化学反应分析
Types of Reactions
1-methyl(3,3,5,5-(2)H)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for hydrogenation, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions .
Major Products
The major products formed from these reactions include various substituted piperidines, N-oxides, and reduced piperidine derivatives .
科学研究应用
1-methyl(3,3,5,5-(2)H)piperidin-4-one has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Industry: It is used in the production of various chemicals and materials.
作用机制
The mechanism of action of 1-methyl(3,3,5,5-(2)H)piperidin-4-one involves its interaction with specific molecular targets and pathways. The nitrogen atom in the piperidine ring can form hydrogen bonds and interact with various biological molecules, influencing their activity . This compound can modulate enzyme activity, receptor binding, and other cellular processes, making it a valuable tool in biochemical research .
相似化合物的比较
Similar Compounds
Piperidine: The parent compound, widely used in organic synthesis and pharmaceuticals.
Pyrrolidine: Another nitrogen-containing heterocycle with similar applications.
Piperazine: A related compound with two nitrogen atoms in the ring, used in pharmaceuticals.
Uniqueness
1-methyl(3,3,5,5-(2)H)piperidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C6H11NO |
|---|---|
分子量 |
117.18 g/mol |
IUPAC 名称 |
3,3,5,5-tetradeuterio-1-methylpiperidin-4-one |
InChI |
InChI=1S/C6H11NO/c1-7-4-2-6(8)3-5-7/h2-5H2,1H3/i2D2,3D2 |
InChI 键 |
HUUPVABNAQUEJW-RRVWJQJTSA-N |
手性 SMILES |
[2H]C1(CN(CC(C1=O)([2H])[2H])C)[2H] |
规范 SMILES |
CN1CCC(=O)CC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




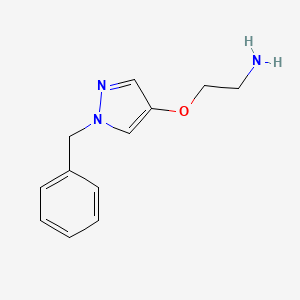
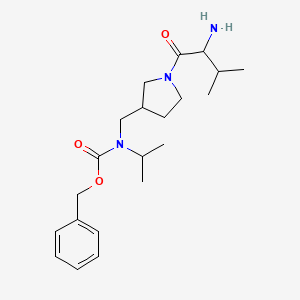
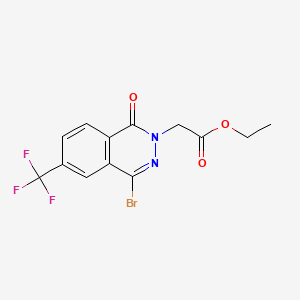
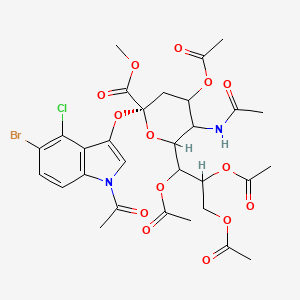
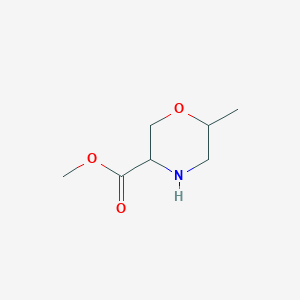
![N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridazine-4-carboxamide](/img/structure/B14775105.png)
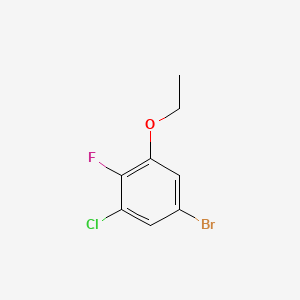
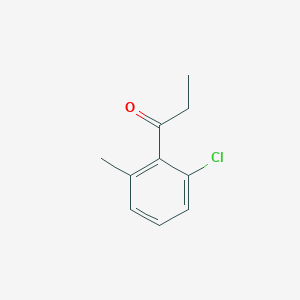
![N-[[1-(2-amino-3-methylbutanoyl)piperidin-4-yl]methyl]-N-ethylacetamide](/img/structure/B14775118.png)
